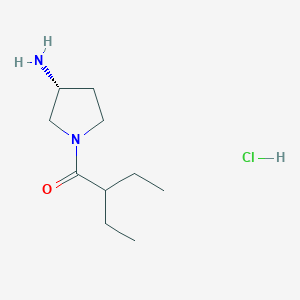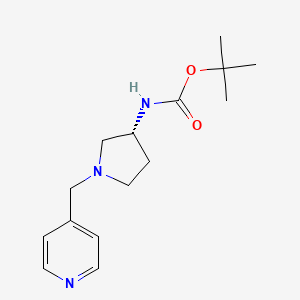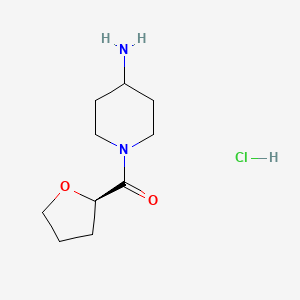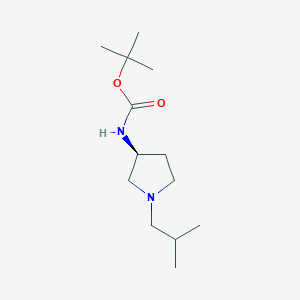
4-Amino-N-cyclopentylpiperidine-1-carboxamide hydrochloride
Overview
Description
4-Amino-N-cyclopentylpiperidine-1-carboxamide hydrochloride is a chemical compound used in scientific research. It has a chemical formula of C11H21N3O・HCl and a molecular weight of 247.77 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H21N3O・HCl . Unfortunately, the specific structural diagram or further details are not provided in the search results.Physical And Chemical Properties Analysis
This compound is a white solid . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Overview of Application in Research
The compound 4-Amino-N-cyclopentylpiperidine-1-carboxamide hydrochloride doesn't have direct mentions in the literature. However, research on related compounds provides insights into the potential applications of similar compounds in scientific research. For instance, Imidazole derivatives, including 4(5)-aminoimidazol-5(4)-carboxamide, have been extensively studied for their antitumor properties. Some of these compounds have reached the preclinical testing stage, indicating their potential in drug development and synthesis for various biological properties (Iradyan, 2009).
Applications in Biochemistry and Molecular Biology
Depsipeptides, composed of hydroxy and amino acids linked by amide and ester bonds, demonstrate significant biological activities, including anticancer, antibacterial, antiviral, and antifungal properties. Their structural features and biological properties have been emphasized, with several depsipeptides entering clinical trials for cancer treatment. These compounds have shown the greatest therapeutic potential as anticancer agents, also offering promise in other domains like anti-AIDS drugs and therapies against opportunistic infections accompanying AIDS (Ballard, 2002).
Role in Cancer Treatment Research
Acridine carboxamide Pt complexes have been investigated as potential anti-cancer agents. The incorporation of a DNA-affinic chemical group into cisplatin molecules, such as in acridine Pt complexes, might lead to more efficient binding to DNA and the formation of novel Pt-DNA crosslinks. These complexes have shown activity against cisplatin-resistant cells and possess a different DNA sequence selectivity compared to cisplatin. This indicates their potential as strong candidates for development as anti-tumor agents (Murray, 2014).
Involvement in Neurological Research
4-Aminopyridine, a potassium channel blocker, has been used for various applications, including reversing nondepolarizing myorelaxants and treating walking disabilities in patients with multiple sclerosis. This highlights the potential of potassium channel blockade in overcoming disturbances in nerve impulse conduction associated with demyelination of the central nervous system (Kostadinova, 2019).
Safety and Hazards
Safety measures should be taken when handling this compound. If inhaled, the person should be moved to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, rinse with water and seek medical advice if irritation persists. If swallowed, rinse mouth and seek medical advice . It’s also important to prevent spills from entering sewers, watercourses, or low areas .
properties
IUPAC Name |
4-amino-N-cyclopentylpiperidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.ClH/c12-9-5-7-14(8-6-9)11(15)13-10-3-1-2-4-10;/h9-10H,1-8,12H2,(H,13,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJMZDKHFCAOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-cyclopentylpiperidine-1-carboxamide hydrochloride | |
CAS RN |
1286265-13-1 | |
| Record name | 1-Piperidinecarboxamide, 4-amino-N-cyclopentyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286265-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















